molecular formula C18H15N5O2 B2663107 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899402-58-5

1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2663107
CAS No.: 899402-58-5
M. Wt: 333.351
InChI Key: USDPAMGZONQIPY-UHFFFAOYSA-N
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Description

The compound “1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Antituberculosis Activity

The synthesized class of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, including similar compounds, has shown excellent selective potency against multi- and extensive drug-resistant tuberculosis (TB) strains. These compounds offer promising pharmacokinetics and indicate a targeted mode of action against TB, highlighting their significance in developing new antituberculosis therapies (Moraski et al., 2011).

Antimicrobial Activity

Research into pyrimidinones and triazinones derived from carboxamides demonstrates a broad range of antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the diverse applications of carboxamide derivatives in combating various microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural analysis of compounds similar to "1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" contribute to the understanding of their chemical properties and potential biochemical interactions. These studies facilitate the exploration of novel synthetic pathways and the discovery of new compounds with potential therapeutic applications (Tóth et al., 1983).

Biological Activity and Drug Development

The exploration of enaminonitriles and their derivatives in heterocyclic synthesis highlights the potential for developing new pyrazole, pyridine, and pyrimidine derivatives. These compounds are characterized for their potential biological activities, underscoring the role of such chemical structures in drug development and the search for new therapeutic agents (Fadda, Etman, El-Seidy, & Elattar, 2012).

Future Directions

Pyrrolopyrazine derivatives, including “1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, have shown a wide range of biological activities . Therefore, they are an attractive scaffold for drug discovery research . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

6,10-dimethyl-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-5-4-8-23-15(11)21-16-13(18(23)25)9-14(22(16)2)17(24)20-12-6-3-7-19-10-12/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDPAMGZONQIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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